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Compound of Interest

Compound Name: 3-Hydroxy-5-phenylbenzamide

CAS No.: 1400644-43-0

Cat. No.: B3047478

Get Quote

Executive Summary
3-Hydroxy-5-phenylbenzamide (CAS 1400644-43-0) is a biphenyl scaffold critical in the

synthesis of guanidine-based NHE-1 inhibitors (e.g., analogues of Cariporide and Eniporide).[1]

[2][3][4][5] Unlike simple benzamides, the 5-phenyl substitution introduces significant steric bulk

and lipophilicity, altering the classic amide hydrogen-bonding "tape" motifs.[1]

This guide compares the crystallographic behavior of 3H5PB complexes against two industry

standards: 3-Hydroxybenzamide (a model for amide-phenol H-bonding) and 3-

Phenylbenzamide (a model for hydrophobic packing).[1]

Comparative Analysis: 3H5PB vs. Benzamide Standards
The following table benchmarks the physicochemical and structural attributes of 3H5PB against

its structural predecessors.
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Feature
Target: 3-Hydroxy-5-

phenylbenzamide

Comparator A: 3-

Hydroxybenzamide

Comparator B: 3-

Phenylbenzamide

Primary Interaction

Mixed Mode: Amide-

Amide Tape +

-

Stacking (Biphenyl)

H-Bond Dominant:

Amide-Phenol

supramolecular

synthons

Hydrophobic

Dominant:

Herringbone packing

of phenyl rings

Solubility Profile
Low (Lipophilic

Biphenyl core)

High (Hydrophilic

Phenol/Amide)

Very Low

(Hydrophobic)

Crystal Habit
Plates/Needles

(Solvent dependent)

Prisms (Monoclinic

)

Needles

(Orthorhombic)

Complex Utility

Salt Formation:

Methanesulfonate (for

NHE-1 inhibition)

Co-crystal Former:

Solubility

enhancement

Polymorph Study:

Packing efficiency

Key Structural Risk

Polymorphism: High

risk due to rotational

freedom of the 5-

phenyl ring.[1]

Low risk (Stable H-

bond network).[1]

Moderate risk

(Conformational

flexibility).[1]

Structural Causality & Mechanism
The "Benzamide Tape" Disruption
Simple benzamides form 1D hydrogen-bonded chains (tapes) via

interactions (

graph set).[1]

In 3-Hydroxybenzamide: The 3-OH group acts as a lateral anchor, cross-linking these tapes

into 2D sheets.[1]

In 3H5PB: The bulky 5-phenyl group sterically clashes with the adjacent tapes.[1] To

accommodate this, 3H5PB complexes often adopt a twisted conformation (dihedral angle

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.bldpharm.com/products/618-73-5.html
https://www.bldpharm.com/products/618-73-5.html
https://www.bldpharm.com/products/618-73-5.html
https://www.bldpharm.com/products/618-73-5.html
https://www.bldpharm.com/products/618-73-5.html
https://www.bldpharm.com/products/618-73-5.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047478?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


between phenyl rings).[1] This forces the crystal lattice to expand, often requiring a counter-
ion (like methanesulfonate) or a co-former to fill the void space and stabilize the lattice.[1]

Salt Complex Engineering (NHE-1 Context)
According to patent literature (e.g., RU2141946C1), the bioactive form is often the guanidine

derivative or its methanesulfonate salt.[1] The sulfonate group anchors the guanidine moiety,

while the 3H5PB scaffold provides the hydrophobic bulk necessary to fit the NHE-1

transmembrane pocket.[1]

Experimental Workflow: Crystal Form Screening
To obtain high-quality single crystals of 3H5PB complexes, a "smart screening" approach is

required to overcome its low solubility.[1]

Start: 3H5PB Scaffold Solubility Profiling
(THF, MeOH, DMSO)

Method A: Vapor Diffusion
(Anti-solvent: Water/Hexane)

If Soluble

Method B: Liquid-Assisted Grinding
(Co-formers: Nicotinamide, Urea)

If Insoluble
PXRD Screening

(Identify New Phases)
Single Crystal Growth

(Slow Evaporation)
Unique Pattern SC-XRD Data Collection

(100 K)

Click to download full resolution via product page

Figure 1: Automated workflow for screening 3H5PB solid forms. Method A targets single

crystals for structure solution; Method B targets co-crystals for solubility improvement.[1]

Detailed Protocols
Protocol A: Synthesis of the Methanesulfonate Complex
This protocol targets the salt form described in NHE-1 inhibitor patents.[1]

Dissolution: Dissolve 1.0 eq (213 mg) of 3-Hydroxy-5-phenylbenzamide in 5 mL of warm

Methanol (MeOH). Ensure complete dissolution at 40°C.

Acid Addition: Slowly add 1.05 eq of Methanesulfonic acid (in MeOH) dropwise while stirring.
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Checkpoint: A slight color change (yellowing) indicates protonation of the amide/guanidine

functionality.[1]

Crystallization:

Filter the solution through a 0.45 µm PTFE filter.[1]

Add Ethyl Acetate (EtOAc) as an anti-solvent until turbidity persists.[1]

Store at 4°C for 48-72 hours.

Harvesting: Collect colorless prism-like crystals. Dry under vacuum at 25°C.[1]

Protocol B: Single Crystal XRD Data Collection
Mounting: Mount a crystal (

mm) on a Kapton loop using Paratone oil.[1]

Temperature: Cool to 100 K (Cryostream) to freeze phenyl ring rotation and reduce thermal

disorder.

Strategy: Collect a full sphere of data (Mo-K

or Cu-K

) to a resolution of at least 0.8 Å.

Refinement:

Locate the hydroxyl proton in the difference Fourier map.[1]

Check for disorder in the 5-phenyl ring; model as two positions if necessary.[1]

Data Interpretation Guide
When analyzing the crystal structure of 3H5PB, look for these specific markers to validate the

quality of your complex:

Torsion Angle (
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): Measure the angle between the central benzamide ring and the 5-phenyl ring.[1]

Expected:

(to minimize steric clash).[1]

If < 10^\circ: Suspect packing forces are compressing the molecule (high energy

conformer).[1]

H-Bond Distance: Measure

.[1]

Target: 2.7 - 2.9 Å.[1] This indicates a strong intermolecular network stabilizing the lattice.

[1]

Void Volume: Calculate the void space (using PLATON/SQUEEZE).[1]

If > 5%:[1] The structure may be a solvate (e.g., Methanol solvate).[1] Check TGA

(Thermogravimetric Analysis) to confirm solvent loss.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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